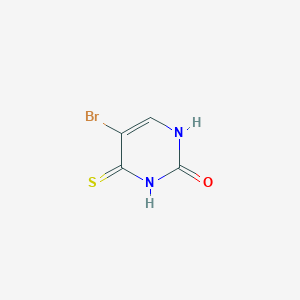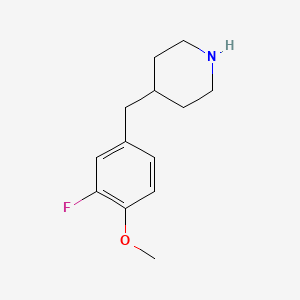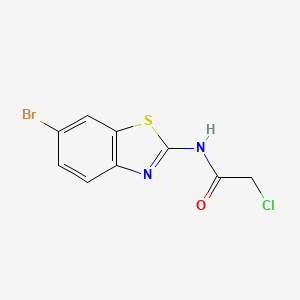
2-Chlor-5-Fluorphenylisothiocyanat
Übersicht
Beschreibung
2-Chloro-5-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol. This compound is part of the isothiocyanate family, which is known for its diverse applications in synthetic chemistry and biological research. The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluorophenylisothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the labeling of biomolecules for detection and analysis.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-5-fluorophenylisothiocyanate are proteins that contain nucleophilic amino acid residues . These proteins play a crucial role in various biological processes, including signal transduction, cell cycle regulation, and metabolic pathways .
Mode of Action
2-Chloro-5-fluorophenylisothiocyanate acts as a targeted covalent inhibitor . It contains an electrophilic warhead that forms irreversible bonds with the side chain of nucleophilic amino acid residues in the target proteins . This interaction changes the function of the biological targets, thereby altering the cellular processes they are involved in .
Biochemical Pathways
It is known that covalent inhibitors like this compound can affect a wide range of pathways due to their ability to modify protein function . For instance, they can inhibit enzymes involved in signal transduction or metabolic pathways, leading to downstream effects on cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of 2-Chloro-5-fluorophenylisothiocyanate’s action depend on the specific proteins it targets. By forming irreversible bonds with these proteins, the compound can alter their function, leading to changes in the cellular processes they regulate . This can result in a variety of outcomes, depending on the roles of the affected proteins.
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-fluorophenylisothiocyanate typically involves the reaction of 2-chloro-5-fluoroaniline with thiophosgene. The reaction proceeds under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2-Chloro-5-fluoroaniline+Thiophosgene→2-Chloro-5-fluorophenylisothiocyanate+Hydrogen chloride
Industrial production methods often involve the use of continuous flow reactors to enhance the efficiency and yield of the product. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
2-Chloro-5-fluorophenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Reduction: The compound can be reduced to form corresponding amines under specific conditions.
Common reagents used in these reactions include primary amines, alcohols, and reducing agents like lithium aluminum hydride. The major products formed depend on the nature of the nucleophile or the reducing agent used .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-fluorophenylisothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and 4-chlorophenyl isothiocyanate. While all these compounds share the isothiocyanate functional group, the presence of different substituents (chlorine and fluorine) in 2-Chloro-5-fluorophenylisothiocyanate imparts unique reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where specific reactivity is required .
Similar Compounds
- Phenyl isothiocyanate
- 4-Chlorophenyl isothiocyanate
- 2,5-Dichlorophenyl isothiocyanate
These compounds are used in similar applications but differ in their chemical properties and reactivity due to the presence of different substituents .
Eigenschaften
IUPAC Name |
1-chloro-4-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABOGYOGBPYGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373954 | |
| Record name | 2-chloro-5-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362690-57-1 | |
| Record name | 2-chloro-5-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















